Zinc 6-methyl-2,4-heptanedionate
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Overview
Description
Zinc 6-methyl-2,4-heptanedionate, also known as this compound, is a coordination complex of zinc with the organic ligand 6-methyl-2,4-heptanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc chloride with 6-methyl-2,4-heptanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of zinc oxide with 6-methyl-2,4-heptanedione in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zinc oxide or other oxidized zinc species.
Reduction: Reduction reactions can lead to the formation of zinc metal or other reduced zinc compounds.
Substitution Reactions: The ligand can be substituted with other organic or inorganic ligands to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and oxygen.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Various ligands and solvents are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc hydroxide, and other zinc salts.
Reduction: Zinc metal, zinc hydride, and other reduced zinc species.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Zinc 6-methyl-2,4-heptanedionate is used as a precursor for the synthesis of other zinc compounds and coordination complexes. It is also employed in the study of zinc chemistry and its reactions.
Biology: The compound is used in biological research to study the role of zinc in biological systems and its interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the production of catalysts, pigments, and other materials that require zinc.
Mechanism of Action
The mechanism by which Zinc 6-methyl-2,4-heptanedionate exerts its effects depends on its specific application. In catalysis, it may act as a Lewis acid, facilitating reactions by coordinating to substrates. In biological systems, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
In catalysis, the molecular target is often the substrate undergoing the reaction.
In biological systems, the targets can include enzymes, proteins, and nucleic acids.
Comparison with Similar Compounds
Zinc acetylacetonate
Zinc butyrate
Zinc propionate
Comparison: Zinc 6-methyl-2,4-heptanedionate is unique due to its specific ligand structure, which can influence its reactivity and applications compared to other zinc compounds. Its methyl group provides additional steric hindrance and electronic effects that can affect its behavior in chemical reactions and biological systems.
Properties
CAS No. |
14263-15-1 |
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Molecular Formula |
C16H26O4Zn |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-; |
InChI Key |
MZGOOIFVWFMSJZ-ZFRXQFBVSA-L |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2] |
Origin of Product |
United States |
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